molecular formula C43H36N6O6 B14004784 Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) CAS No. 6625-43-0

Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)

Cat. No.: B14004784
CAS No.: 6625-43-0
M. Wt: 732.8 g/mol
InChI Key: BRZPVJJJBXHTIO-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) is a complex organic compound characterized by its multiple phenylazo groups and benzenebutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) typically involves multi-step organic reactions. The process may start with the preparation of the benzenebutanoic acid backbone, followed by the introduction of phenylazo groups through diazotization and coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The phenylazo groups can be oxidized to form corresponding nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The phenylazo groups may play a role in binding to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Benzenebutanoic acid derivatives: Compounds with similar benzenebutanoic acid backbones but different substituents.

    Phenylazo compounds: Compounds containing phenylazo groups with different core structures.

Uniqueness

Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI) is unique due to its specific combination of benzenebutanoic acid and multiple phenylazo groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6625-43-0

Molecular Formula

C43H36N6O6

Molecular Weight

732.8 g/mol

IUPAC Name

4,4-bis[4-[(4-phenyldiazenylphenyl)carbamoyloxy]phenyl]pentanoic acid

InChI

InChI=1S/C43H36N6O6/c1-43(29-28-40(50)51,30-12-24-38(25-13-30)54-41(52)44-32-16-20-36(21-17-32)48-46-34-8-4-2-5-9-34)31-14-26-39(27-15-31)55-42(53)45-33-18-22-37(23-19-33)49-47-35-10-6-3-7-11-35/h2-27H,28-29H2,1H3,(H,44,52)(H,45,53)(H,50,51)

InChI Key

BRZPVJJJBXHTIO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)NC5=CC=C(C=C5)N=NC6=CC=CC=C6

Origin of Product

United States

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